molecular formula CKNS B7798812 Isothiocyanatopotassium

Isothiocyanatopotassium

Cat. No.: B7798812
M. Wt: 97.18 g/mol
InChI Key: RFAKLMBNSZNUNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isothiocyanatopotassium is a chemical reagent provided for Research Use Only (RUO), intended for laboratory research purposes and not for human or veterinary diagnostic or therapeutic applications. Isothiocyanates are biologically active compounds derived from the hydrolysis of glucosinolates, which are found in cruciferous vegetables . In research settings, isothiocyanates like sulforaphane have been shown to activate the Nrf2 signaling pathway, leading to the upregulation of key antioxidant and detoxifying enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO-1) . Concurrently, they can exhibit anti-inflammatory activity by inhibiting the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6 . Following cellular uptake, isothiocyanates are typically conjugated with glutathione and subsequently metabolized via the mercapturic acid pathway before being excreted . Researchers utilize this compound to investigate these and other cellular mechanisms, including aspects of cancer biology, oxidative stress response, and inflammation.

Properties

InChI

InChI=1S/CNS.K/c2-1-3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAKLMBNSZNUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=[N-])=S.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CKNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Isothiocyanatopotassium can be synthesized through several methods. One common method involves the reaction of primary amines with carbon disulfide (CS₂) in the presence of a base to form dithiocarbamate salts, which are then desulfurized to produce isothiocyanates . Another method involves the reaction of isocyanides with elemental sulfur in the presence of catalytic amounts of amine bases . This method is considered more sustainable and environmentally friendly.

Industrial Production Methods

In industrial settings, this compound is often produced using large-scale reactions involving primary amines and carbon disulfide. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The choice of solvent and desulfurylation reagent is crucial for the successful formation of isothiocyanates .

Chemical Reactions Analysis

Types of Reactions

Isothiocyanatopotassium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from reactions involving this compound include sulfonyl isothiocyanates, thioureas, and various substituted isothiocyanates .

Mechanism of Action

The mechanism of action of isothiocyanatopotassium involves its highly reactive electrophilic –N=C=S functional group. This group can interact with various biological molecules, leading to a range of effects. For example, isothiocyanates can induce the expression of antioxidant genes through the activation of the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway . They can also inhibit the activity of pro-inflammatory enzymes and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

Recent studies highlight KSCN’s role in green chemistry. For example, Fu et al. demonstrated its efficacy as a recyclable catalyst in Knoevenagel condensations, achieving >90% yield under solvent-free conditions . In contrast, NaSCN and NH₄SCN require additional solvents or higher temperatures for similar reactions, increasing energy costs .

A 2022 industrial guide emphasized KSCN’s dominance in the electroplating sector, accounting for 65% of global thiocyanate consumption, compared to 20% for NH₄SCN and 15% for NaSCN .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing isothiocyanatopotassium in laboratory settings?

  • Methodology : Synthesis typically involves reacting potassium hydroxide with thiocyanic acid derivatives under anhydrous conditions. Key steps include:

  • Purification via recrystallization using ethanol/water mixtures.
  • Characterization via FT-IR (C≡N stretch ~2100 cm⁻¹) and elemental analysis (K+ content by ICP-OES).
  • Safety protocols for handling volatile thiocyanate precursors .
    • Data Validation : Cross-check NMR (¹³C for SCN group) and X-ray diffraction for crystal structure confirmation .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Experimental Design :

  • Conduct accelerated stability studies at 25°C, 40°C, and 60°C with controlled humidity (0%, 50%, 90%).
  • Monitor degradation via HPLC (retention time shifts) and colorimetric assays for free thiocyanate ions.
  • Use Arrhenius equation to extrapolate shelf life .

Q. What spectroscopic techniques are most effective for identifying this compound in complex mixtures?

  • Methodology :

  • Raman spectroscopy (strong peak at 480 cm⁻¹ for S-C≡N bending).
  • Mass spectrometry (ESI-MS in negative ion mode for [KSCN]⁻, m/z 97).
  • Differentiate from thiocyanate isomers using polarization microscopy .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on this compound’s reactivity in aqueous vs. nonpolar solvents?

  • Approach :

  • Perform DFT calculations (e.g., Gaussian) to compare solvation energies and transition states.
  • Validate with experimental kinetics (UV-Vis monitoring of SCN⁻ release rates).
  • Address contradictions by isolating solvent polarity effects vs. ion-pairing interactions .

Q. What strategies optimize this compound’s selectivity in nucleophilic substitution reactions?

  • Experimental Design :

  • Screen leaving groups (e.g., Cl⁻, Br⁻) under varying temperatures (25–80°C) and solvent dielectric constants.
  • Use DOE (Design of Experiments) to identify critical factors (e.g., [KSCN], solvent polarity).
  • Analyze selectivity ratios via GC-MS or ¹H NMR integration .

Q. How do researchers reconcile conflicting reports on this compound’s thermal decomposition pathways?

  • Data Contradiction Analysis :

  • Conduct TGA-MS under inert vs. oxidative atmospheres to identify intermediate species.
  • Compare activation energies (Kissinger method) from DSC data across studies.
  • Propose mechanistic variations (radical vs. ionic pathways) based on EPR spectroscopy .

Q. What role does crystal polymorphism play in this compound’s catalytic activity?

  • Methodology :

  • Synthesize polymorphs via solvent evaporation (polar vs. nonpolar solvents).
  • Characterize using PXRD and SEM-EDS for surface morphology.
  • Test catalytic efficiency in model reactions (e.g., Knoevenagel condensation) with TOF calculations .

Methodological Frameworks

Q. How to apply the PICOT framework to design studies on this compound’s biological interactions?

  • PICOT Breakdown :

  • P opulation: In vitro cell lines (e.g., HeLa) exposed to KSCN.
  • I ntervention: Dose-dependent cytotoxicity assays.
  • C omparison: Sodium thiocyanate as a control.
  • O utcome: IC50 values via MTT assay.
  • T ime: 24–72 hr exposure periods .

Q. What FINER criteria ensure feasibility in studying this compound’s environmental impact?

  • Evaluation :

  • F easible: Use LC-MS/MS to detect ppb-level SCN⁻ in soil leachates.
  • I nteresting: Link degradation products to ecotoxicity (Daphnia magna bioassays).
  • N ovel: Compare degradation rates in aerobic vs. anaerobic microcosms.
  • E thical: Adhere to EPA guidelines for chemical waste disposal.
  • R elevant: Align with UN Sustainable Development Goals (Clean Water) .

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